molecular formula C7H10N4O3 B6635191 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil

6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil

Cat. No. B6635191
M. Wt: 198.18 g/mol
InChI Key: XWJVBDGDFTVCKE-YCRREMRBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil, also known as ADHU, is a synthetic analog of uracil. It was first synthesized in the 1960s and has been researched for its potential applications in various fields. In

Scientific Research Applications

6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil has been researched for its potential applications in various fields. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of viral infections, as it has been shown to inhibit the replication of certain viruses. Additionally, 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil has been studied for its potential use in the development of new antibiotics, as it has been shown to inhibit the growth of certain bacteria.

Mechanism of Action

The mechanism of action of 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil is not fully understood. However, it is believed to inhibit the activity of enzymes involved in nucleic acid synthesis, such as thymidylate synthase and dihydrofolate reductase. This inhibition leads to a decrease in the production of nucleic acids, which is thought to be responsible for its anticancer and antiviral properties.
Biochemical and Physiological Effects
6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as the replication of certain viruses. It has also been shown to inhibit the growth of certain bacteria. Additionally, 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil has been shown to have immunomodulatory effects, as it has been shown to increase the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, it has been shown to have a number of potential applications in various fields. However, one limitation of 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in laboratory experiments.

Future Directions

There are a number of future directions for research on 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil. One area of research could be to further investigate its potential as an anticancer agent. Additionally, research could be conducted to optimize its use as an antiviral and antibiotic agent. Further studies could also be conducted to better understand its mechanism of action and to identify any potential side effects or limitations. Finally, research could be conducted to explore the use of 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil in combination with other drugs or therapies to enhance its efficacy.

Synthesis Methods

6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil can be synthesized using a multistep process starting from uracil. The first step involves the reaction of uracil with nitrous acid to form 5-nitrosouracil. This compound is then reacted with ethyl formate to form 5-ethoxycarbonyl-1-nitrosouracil. The final step involves the reaction of 5-ethoxycarbonyl-1-nitrosouracil with ammonia to form 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil.

properties

IUPAC Name

6-amino-5-[(E)-hydroxyiminomethyl]-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-10-5(8)4(3-9-14)6(12)11(2)7(10)13/h3,14H,8H2,1-2H3/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJVBDGDFTVCKE-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=O)N(C1=O)C)/C=N/O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil

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